Sulfuryl fluoride

Description

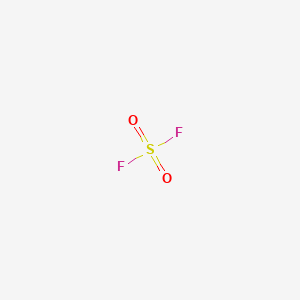

Structure

3D Structure

Properties

IUPAC Name |

sulfuryl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2O2S/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTWBSRJZRCYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2SO2, SO2F2, F2O2S | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfuryl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfuryl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | sulfuryl difluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfuryl_difluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034945 | |

| Record name | Sulfuryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfuryl fluoride appears as a colorless odorless gas. Shipped as a liquefied gas under its own vapor pressure. Noncombustible. Heavier than air. Very toxic by inhalation. Contact with the unconfined liquid can cause frostbite. Prolonged exposure to heat can cause containers to rupture violently and rocket. Used as an insecticide fumigant in wooden structures to control termites and wood-infesting beetles, and used in organic synthesis., Colorless, odorless gas. [insecticide/fumigant] [Note: Shipped as a liquefied compressed gas.] [NIOSH], COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS., Colorless, odorless gas., Colorless, odorless gas. [insecticide/fumigant] [Note: Shipped as a liquefied compressed gas.] | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuryl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-68 °F at 760 mmHg (NIOSH, 2023), -55.38 °C, -55.3 °C, -68 °F | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.2 % at 32 °F (NIOSH, 2023), 4-5 ml gas/100 ml water; 24-27 ml gas/100 ml alc; 136-138 ml gas/100 ml carbon tetrachloride; 210-220 ml gas/100 ml toluene, SLIGHTLY SOL IN ALKALIS, MISCIBLE WITH METHYL BROMIDE; SPARINGLY SOL IN MOST ORG SOLVENTS, In ethanol 0.24 to 0.27 L/L; in toluene 2.1 to 2.2 L/L; in carbon tetrachloride 1.36 to I.38 L/L, For more Solubility (Complete) data for SULFURYL FLUORIDE (6 total), please visit the HSDB record page., Solubility in water, ml/100ml: 4-5 (soluble), (32 °F): 0.2% | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.72 G/L (GAS), 1.7 G/L (LIQ), Density = 4.172 g/L, 3.72 g/l, 3.72(relative gas density) | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3.5 (Air= 1), Relative vapor density (air = 1): 3.5, 3.72 | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

15.8 atm at 70 °F (NIOSH, 2023), Vapor pressure = 9150 mm Hg at 50 °F (10 °C), 1.7X10+6 Pa at 21 °C (12.8 mm Hg at 21.1 °C), Vapor pressure, kPa at 21.1 °C: 1700, 15.8 atm at 70 °F, (70 °F): 15.8 atm | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas [Note: shipped as a liquified compressed gas] | |

CAS No. |

2699-79-8 | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2699-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuryl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002699798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuryl fluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfuryl-fluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfuryl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuryl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B59K7U6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WT4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-212 °F (NIOSH, 2023), -135.82 °C, -135.8 °C, -212 °F | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Sulfuryl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuryl fluoride (B91410) (SO₂F₂) is a colorless, odorless gas with significant applications as a fumigant for controlling a wide range of pests.[1] Its high vapor pressure and ability to penetrate materials make it an effective agent for structural and commodity fumigation.[1] From a chemical standpoint, sulfuryl fluoride presents as a relatively stable yet reactive electrophile, a characteristic that underpins both its mode of action and its potential applications in organic synthesis and chemical biology. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data and methodologies relevant to researchers in the chemical and life sciences.

Chemical and Physical Properties

This compound is a tetrahedral molecule with C₂ᵥ symmetry. The sulfur atom is centrally located and bonded to two oxygen atoms and two fluorine atoms.[2] The S-O and S-F bond distances are 140.5 pm and 153.0 pm, respectively. The O-S-O bond angle (124°) is larger than the F-S-F bond angle (97°), a result of the greater repulsion of the double bonds between sulfur and oxygen.[2]

Physical Constants

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | SO₂F₂ |

| Molar Mass | 102.06 g/mol |

| Appearance | Colorless gas |

| Odor | Odorless |

| Melting Point | -135.8 °C |

| Boiling Point | -55.2 °C |

| Density (gas, at STP) | 4.56 g/L |

| Vapor Pressure | 1.7 x 10³ kPa at 21 °C |

| Solubility in Water | 0.75 g/L at 25 °C and 1 atm |

Reactivity

While this compound is resistant to hydrolysis at neutral pH, its reactivity is characterized by the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is central to its biological activity and its utility as a chemical reagent.

Hydrolysis

The hydrolysis of this compound is slow in neutral or acidic conditions but is significantly accelerated in the presence of a base. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom, leading to the displacement of a fluoride ion and the formation of fluorosulfate, which is then further hydrolyzed to sulfate (B86663) and a second fluoride ion.

The overall reaction in a basic solution is:

SO₂F₂(aq) + 2OH⁻(aq) → SO₄²⁻(aq) + 2F⁻(aq) + H₂O(l)

The hydrolysis follows second-order kinetics, with a rate law expressed as:

Rate = k[SO₂F₂][OH⁻]

At 298 K, the second-order rate constant for the reaction with aqueous sodium hydroxide has been determined to be 1.44 m³/(mol·s).[3]

Reactivity with Nucleophilic Amino Acids

The electrophilic nature of the sulfur atom in this compound allows it to react with nucleophilic side chains of amino acids, a key aspect of its biological mechanism of action and its growing interest as a covalent modifier in drug development.[4]

-

Cysteine: Sulfonyl fluorides react rapidly with the thiol group of cysteine residues. However, the resulting thiosulfonate ester adduct is generally unstable.[4]

-

Lysine (B10760008) and Tyrosine: Stable adducts are formed upon reaction with the primary amine of lysine and the hydroxyl group of tyrosine.[4] The reaction involves the nucleophilic attack of the amino or hydroxyl group on the sulfur atom of this compound, leading to the displacement of a fluoride ion and the formation of a stable sulfonamide or sulfonate ester, respectively.

-

Histidine: The imidazole (B134444) side chain of histidine can also react with sulfonyl fluorides, although the resulting adducts may be less stable compared to those formed with lysine and tyrosine.[5]

-

Serine: As a key component of the active site of many enzymes, the hydroxyl group of serine is a target for sulfonyl fluorides. This reaction is the basis for the inhibition of serine proteases by this class of compounds.[5]

The reactivity of sulfonyl fluorides with these amino acid residues can be modulated by the electronic properties of the molecule. This principle is being explored in the design of targeted covalent inhibitors in drug discovery.[4]

References

An In-depth Technical Guide to the Molecular Geometry of Sulfuryl Fluoride (SO₂F₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of sulfuryl fluoride (B91410) (SO₂F₂), a compound of interest in various chemical and industrial applications. The document details its structural parameters, the theoretical basis for its geometry, and the experimental methods used for its determination.

Molecular Structure and Quantitative Data

Sulfuryl fluoride is an inorganic compound with the formula SO₂F₂. The molecule adopts a tetrahedral geometry, which is distorted due to the presence of different types of atoms (oxygen and fluorine) bonded to the central sulfur atom. This arrangement results in a molecule with C₂ᵥ symmetry.[1]

The key structural parameters of this compound, determined through experimental methods, are summarized in the table below.

| Parameter | Value | Experimental Method |

| Bond Lengths | ||

| S=O | 1.405 pm[1] | Electron Diffraction[2] |

| S-F | 1.530 pm[1] | Electron Diffraction[2] |

| Bond Angles | ||

| O=S=O | 123.97°[3] | Electron Diffraction[2] |

| F-S-F | 96.12°[3] | Electron Diffraction[2] |

Table 1: Experimentally Determined Molecular Geometry Parameters for this compound (SO₂F₂).

Theoretical Determination of Molecular Geometry

The molecular geometry of this compound can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.

The central sulfur atom is bonded to two oxygen atoms and two fluorine atoms. The sulfur atom has six valence electrons. Each of the two double bonds with oxygen and two single bonds with fluorine contribute to the electron domains around the central sulfur atom. In this case, the double bonds are treated as single electron domains. Therefore, there are four electron domains around the central sulfur atom, with no lone pairs. This leads to a tetrahedral electron geometry.

However, because the atoms bonded to the central sulfur are not identical, the molecular geometry is a distorted tetrahedron. The double bonds to oxygen contain more electron density than the single bonds to fluorine, causing greater repulsion. This increased repulsion pushes the S-F bonds closer together, resulting in an F-S-F bond angle that is significantly less than the ideal tetrahedral angle of 109.5°. Conversely, the O=S=O bond angle is larger than 109.5° to accommodate the greater repulsive forces of the double bonds.[1]

Experimental Protocols for Structural Determination

The precise bond lengths and angles of gaseous molecules like this compound are determined using sophisticated physical methods such as Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds.[4]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[3]

-

Electron Beam Interaction: A high-energy, monochromatic beam of electrons is fired perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the SO₂F₂ molecules.[3]

-

Diffraction Pattern Generation: The scattered electrons create a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of this pattern varies as a function of the scattering angle.[3]

-

Data Analysis: The total scattering intensity is a combination of atomic and molecular scattering. The molecular scattering component, which contains information about the internuclear distances, is extracted from the total intensity.

-

Structural Refinement: A theoretical model of the molecular scattering intensity is calculated for an assumed geometry. This model is then fitted to the experimental data using a least-squares refinement process. By iteratively adjusting the bond lengths, bond angles, and vibrational amplitudes in the model, the best fit is obtained, yielding the final molecular structure.

Microwave spectroscopy provides highly accurate rotational constants for polar molecules. From these constants, precise molecular geometries can be derived.

Methodology:

-

Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a waveguide sample cell.

-

Microwave Radiation: The sample is irradiated with microwave radiation of progressively varying frequency.

-

Absorption Spectra: When the frequency of the microwave radiation matches the frequency of a rotational transition of the SO₂F₂ molecule, the radiation is absorbed. A detector measures the intensity of the transmitted radiation, generating an absorption spectrum.

-

Spectral Assignment: The observed absorption lines are assigned to specific rotational transitions based on theoretical models.

-

Structure Determination: The frequencies of these transitions are used to calculate the moments of inertia of the molecule. By analyzing the moments of inertia for different isotopic variants of SO₂F₂ (e.g., containing ¹⁸O), the precise positions of the atoms and thus the molecular geometry can be determined with very high precision using Kraitchman's equations.

Conclusion

The molecular geometry of this compound is a distorted tetrahedron with C₂ᵥ symmetry, a structure well-predicted by VSEPR theory. Experimental techniques, primarily Gas Electron Diffraction and Microwave Spectroscopy, have provided precise quantitative data for its bond lengths and angles. The greater repulsion of the S=O double bonds compared to the S-F single bonds accounts for the significant deviation of the O=S=O and F-S-F bond angles from the ideal 109.5°. This detailed structural understanding is fundamental for modeling its reactivity and physical properties in various scientific and industrial contexts.

References

An In-depth Technical Guide to the Synthesis of Sulfuryl Fluoride from Sulfur Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfuryl fluoride (B91410) (SO₂F₂) is a crucial chemical entity with applications ranging from fumigants to its emerging role as a versatile reagent in organic synthesis, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. The synthesis of this compound from readily available sulfur dioxide (SO₂) is of significant industrial and academic interest. This technical guide provides a comprehensive overview of the primary synthetic routes for producing sulfuryl fluoride from sulfur dioxide, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication.

Introduction

This compound is a colorless, odorless gas that has traditionally been used as a fumigant.[1] More recently, its unique reactivity has been harnessed in synthetic chemistry, where it serves as a key building block for the introduction of the fluorosulfate (B1228806) group into organic molecules.[2] The robust nature of the S-F bond, combined with its tunable reactivity, makes sulfonyl fluorides valuable motifs in drug discovery and materials science. This guide focuses on the core methodologies for the synthesis of this compound, with a particular emphasis on processes commencing from sulfur dioxide.

Primary Synthetic Routes from Sulfur-Containing Precursors

The industrial production of this compound from sulfur dioxide is dominated by several key methodologies. These include direct fluorination, multi-step synthesis via fluorosulfite intermediates, catalytic gas-phase processes, and high-temperature reactions with metal fluorides.

Direct Fluorination of Sulfur Dioxide

The most direct conceptual route to this compound is the reaction of sulfur dioxide with elemental fluorine.

Reaction Pathway: SO₂ + F₂ → SO₂F₂

While this reaction is straightforward in principle, it is highly exothermic and can be difficult to control.[3] Detailed, publicly available industrial protocols are scarce, likely due to the significant hazards associated with handling elemental fluorine.

Multi-Step Synthesis via Potassium Fluorosulfite

A more controlled, albeit multi-step, approach involves the use of potassium fluoride to first generate a fluorosulfite intermediate, which is subsequently converted to this compound.

Logical Workflow:

Caption: Multi-step synthesis of SO₂F₂ from SO₂.

Experimental Protocol:

-

Step 1: Preparation of Potassium Fluorosulfite (KSO₂F) Sulfur dioxide is reacted with potassium fluoride to yield potassium fluorosulfite.[3]

-

Reaction: SO₂ + KF → KSO₂F

-

-

Step 2: Synthesis of Sulfuryl Chloride Fluoride (SO₂ClF) The potassium fluorosulfite is then chlorinated to produce sulfuryl chloride fluoride.[3]

-

Reaction: KSO₂F + Cl₂ → SO₂ClF + KCl

-

-

Step 3: Formation of this compound (SO₂F₂) Finally, heating sulfuryl chloride fluoride with additional potassium fluorosulfite at approximately 180°C yields the desired this compound.[3]

-

Reaction: SO₂ClF + KSO₂F → SO₂F₂ + KCl + SO₂

-

Catalytic Gas-Phase Synthesis

A prominent industrial method involves the catalytic reaction of a gaseous mixture of sulfur dioxide, chlorine, and hydrogen fluoride. This process offers a continuous and scalable route to this compound.

Experimental Workflow:

Caption: Catalytic gas-phase synthesis of SO₂F₂.

Detailed Experimental Protocol (Based on US Patent 4,003,984 A): [4]

-

Catalyst: Alkaline earth metal fluorides, such as barium fluoride (BaF₂), are effective catalysts. These can be used as solid tablets or impregnated onto a support like activated carbon.[4] For impregnated catalysts, a soluble salt (e.g., barium chloride) is adsorbed onto the carbon, dried, and then treated with a gaseous mixture of HF and nitrogen at around 400°C to form the fluoride in situ.[5]

-

Reactor Setup: A corrosion-resistant reactor, such as a Monel pipe, equipped with a thermowell and external heating (e.g., a tube furnace) is used. The reactor is charged with the catalyst.[5]

-

Reaction Conditions:

-

A substantially anhydrous gaseous mixture of sulfur dioxide, chlorine, and hydrogen fluoride is prepared in a heated gas manifold (e.g., ~120°C) to ensure all components remain in the gas phase.[5]

-

The reactant gas mixture is then introduced into the heated reactor.

-

The reaction temperature is maintained between 125°C and 400°C, with a preferred range of 300°C to 400°C for unsupported barium fluoride catalysts.[4] When using an activated carbon-supported catalyst, temperatures can be lower, in the range of 140°C to 190°C.[4]

-

Stoichiometric ratios are typically one mole each of SO₂ and Cl₂ to two moles of HF. In practice, a slight excess of SO₂ and HF may be used to ensure complete consumption of chlorine.[5]

-

-

Product Recovery and Purification:

-

The effluent gas stream from the reactor, containing SO₂F₂, HCl, and unreacted starting materials, is passed through a purification train.

-

Unreacted hydrogen fluoride is typically removed by passing the gas through a tube filled with sodium fluoride (NaF) tablets.[5]

-

The product stream can then be cooled (e.g., with a dry ice trap) to condense the this compound, which is further purified by fractional distillation.[5]

-

Quantitative Data for Catalytic Synthesis:

| Parameter | Activated Carbon Catalyst[5] | Barium Fluoride Catalyst[4] |

| Reactants | SO₂, Cl₂, HF | SO₂, Cl₂, HF |

| Temperature | 200 - 280°C (preferred 230-240°C) | 125 - 400°C (preferred 300-400°C) |

| Pressure | Atmospheric to 100 atm | Atmospheric |

| Yield | > 80% (based on chlorine conversion) | "Considerable amounts" formed |

| Contact Time | Not specified | ~10 - 23 seconds |

High-Temperature Reaction of Sulfur Trioxide with Barium Fluoride

An alternative route that avoids the use of chlorine involves the reaction of sulfur trioxide (SO₃) with metal fluorides at high temperatures.

Reaction Pathway: SO₃ + BaF₂ → SO₂F₂ + BaO (which reacts with SO₃ to form BaSO₄)

Overall Reaction: 2SO₃ + BaF₂ → SO₂F₂ + BaSO₄

Experimental Workflow:

Caption: Synthesis of SO₂F₂ from SO₃ and BaF₂.

Detailed Experimental Protocol (Based on WO 2023/142027 A1): [6]

-

Reactants: Sulfur trioxide vapor and barium fluoride. The SO₃ vapor can be generated by heating oleum.[6]

-

Reactor Setup: A suitable high-temperature reactor is charged with barium fluoride.

-

Reaction Conditions:

-

Sulfur trioxide vapor is passed over the heated barium fluoride.

-

The reaction temperature is maintained between 500°C and 650°C.[6]

-

-

Product Recovery and Purification:

-

The resulting gas mixture, containing this compound and unreacted sulfur trioxide, is first passed through a concentrated sulfuric acid (70-98.3%) scrubber for initial purification.[6]

-

The gas is then passed through an aqueous solution (2-10 wt%) of a reducing agent such as sodium sulfite, sodium bisulfite, or sodium metabisulfite (B1197395) to remove any remaining impurities, yielding high-purity this compound gas.[6]

-

Quantitative Data for SO₃ + BaF₂ Synthesis:

| Parameter | Value |

| Reactants | SO₃ (vapor), BaF₂ |

| Temperature | 500 - 650°C |

| Pressure | Typically slightly above atmospheric |

| Retention Time | 1 - 60 seconds |

| Purity of Product | High purity achievable after purification |

Conclusion

The synthesis of this compound from sulfur dioxide can be achieved through several viable routes, each with distinct advantages and challenges. The catalytic gas-phase reaction of SO₂, Cl₂, and HF over catalysts like activated carbon or barium fluoride represents a robust and scalable industrial process.[4][5] The high-temperature reaction of sulfur trioxide with barium fluoride offers a chlorine-free alternative.[6] While direct fluorination is the most atom-economical method, its hazardous nature limits its widespread application and detailed public disclosure. The multi-step synthesis via potassium fluorosulfite provides a more controlled, albeit less direct, pathway.[3] The choice of synthetic route will depend on factors such as desired scale, available starting materials, and safety infrastructure. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important sulfur-fluorine compound.

References

- 1. This compound Supplier [taiyugas.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103864022A - this compound preparation method - Google Patents [patents.google.com]

- 4. US4003984A - Production of this compound - Google Patents [patents.google.com]

- 5. US3092458A - Process for the production of this compound - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

The Thermal Stability of Sulfuryl Fluoride (SO2F2) Gas: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuryl fluoride (B91410) (SO₂F₂) is a colorless and odorless gas utilized primarily as a structural fumigant. Its efficacy and physical properties, such as high vapor pressure and low reactivity with many materials, have made it a significant tool in pest control. However, its application in various industrial and research settings, including its potential use in drug development processes as a reagent or intermediate, necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of sulfuryl fluoride, detailing its decomposition kinetics, influencing factors, and the experimental methodologies used for its characterization.

Thermal Decomposition Profile

Under anhydrous conditions, this compound is a remarkably stable molecule. Multiple sources indicate that it is thermally stable up to approximately 400°C (752°F).[1][2] Some data suggests stability up to 500°C when dry. When subjected to temperatures exceeding this threshold, this compound undergoes decomposition, yielding toxic and corrosive byproducts.

Decomposition Products

Upon thermal decomposition, this compound breaks down into hydrogen fluoride (HF) and sulfur dioxide (SO₂).[1][2] In the presence of moisture, the decomposition can lead to the formation of hydrofluoric acid.

Quantitative Decomposition Kinetics

A key study utilizing a shock tube to investigate the high-temperature decomposition of this compound provides critical kinetic data. The study monitored the decay of SO₂F₂ concentration in highly dilute mixtures with Argon (Ar) at temperatures ranging from 1900°K to 2300°K.[3][4]

Rate Constant and Activation Energy

The unimolecular decomposition of this compound was found to follow first-order kinetics. The effective first-order rate constant (k_eff) for the decomposition is described by the Arrhenius equation:

k_eff = 2.1 x 10¹¹ exp(-39200 / T) s⁻¹ [3]

where T is the temperature in Kelvin.

The endothermicity for the primary decomposition reaction was determined to be approximately 81 kcal/mol.[3][4]

Table 1: Summary of Thermal Decomposition Kinetic Data for this compound

| Parameter | Value | Temperature Range | Experimental Method | Reference |

| Rate Constant (k_eff) | 2.1 x 10¹¹ exp(-39200 / T) s⁻¹ | 1900 - 2300 K | Shock Tube | [3] |

| Endothermicity (ΔH) | ~81 kcal/mol | 1900 - 2300 K | Shock Tube | [3][4] |

| General Stability Limit | ~400 °C | Ambient | General Literature | [1][2] |

Experimental Protocols

A detailed understanding of the experimental setup is crucial for the replication and validation of thermal stability data. The following describes the methodology employed in the key shock tube study of this compound decomposition.

Shock Tube Pyrolysis of this compound

Objective: To determine the unimolecular rate constant for the thermal decomposition of this compound at high temperatures.

Apparatus:

-

A conventional 1.5-inch stainless-steel shock tube.

-

An infrared (IR) emission detection system, utilizing a liquid helium-cooled Copper-Germanium (Cu:Ge) detector, to monitor the concentration of SO₂F₂.

-

A calibration system for the IR detector, such as a blackbody radiation source.

-

Gas handling system for preparing highly dilute mixtures of this compound in Argon.

Methodology:

-

Sample Preparation: Prepare highly dilute mixtures of this compound in Argon (e.g., ~0.1% SO₂F₂).

-

Shock Wave Generation: Introduce the gas mixture into the shock tube at a specific initial pressure (the study varied this from 30 to 600 torr). A shock wave is generated, rapidly heating the gas to a high temperature (in the range of 1900-2300°K).

-

Data Acquisition: Monitor the concentration of SO₂F₂ as a function of time behind the incident shock wave by measuring its infrared emission at a characteristic wavelength.

-

Kinetic Analysis: The effective first-order rate constants are determined from the initial logarithmic slopes of the radiation decay curves.

-

Data Interpretation: The obtained rate constants are then analyzed using unimolecular rate theories to determine the Arrhenius parameters and the endothermicity of the decomposition reaction.[3][4]

Decomposition Pathway and Influencing Factors

The thermal decomposition of this compound is primarily initiated by the cleavage of a sulfur-fluorine bond.

Primary Decomposition Step

The primary and rate-determining step in the thermal decomposition of this compound in an inert atmosphere is the unimolecular dissociation into a sulfuryl monofluoride radical (SO₂F) and a fluorine radical (F).[3]

SO₂F₂ + M → SO₂F• + F• + M

where M represents a collision partner, such as an Argon atom.

Influence of Moisture

The presence of water vapor significantly impacts the stability of this compound, especially at elevated temperatures. While resistant to hydrolysis at ambient temperatures, SO₂F₂ will hydrolyze to form sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) in the presence of moisture and heat.

Visualizations

Experimental Workflow for Shock Tube Pyrolysis

Caption: Workflow for determining SO₂F₂ thermal decomposition kinetics via shock tube pyrolysis.

Primary Thermal Decomposition Pathway of this compound

Caption: The primary unimolecular decomposition pathway of this compound at high temperatures.

Conclusion

This compound is a thermally stable gas under anhydrous conditions up to approximately 400°C. Above this temperature, it undergoes unimolecular decomposition, primarily through the cleavage of a sulfur-fluorine bond, to form sulfuryl monofluoride and fluorine radicals. The kinetics of this decomposition at very high temperatures have been quantified. The presence of moisture can significantly lower its thermal stability due to hydrolysis. For researchers and professionals in drug development, it is critical to consider these stability limits and the potential for the formation of corrosive and toxic byproducts when designing and conducting experiments or processes involving this compound at elevated temperatures.

References

The Hydrolysis of Sulfuryl Fluoride: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfuryl fluoride (B91410) (SO₂F₂), a widely utilized fumigant, undergoes hydrolysis to form sulfate (B86663) and fluoride ions. The rate and mechanism of this degradation are of significant interest due to the compound's environmental persistence and toxicological profile. This technical guide provides a comprehensive overview of the hydrolysis reaction mechanism of sulfuryl fluoride, summarizing key kinetic data, detailing experimental methodologies, and illustrating the reaction pathways. The hydrolysis is markedly slow under neutral and acidic conditions but is significantly accelerated in the presence of bases, particularly hydroxide (B78521) ions. An alternative and more efficient hydrolysis pathway involving hydrogen peroxide has also been identified and is discussed herein. Understanding these mechanisms is crucial for environmental fate modeling, the development of effective neutralization strategies, and for professionals in fields where this compound exposure is a consideration.

Core Reaction Mechanisms

The hydrolysis of this compound proceeds via nucleophilic attack on the electron-deficient sulfur atom. The dominant reaction pathway is dependent on the pH of the aqueous solution.

Hydrolysis under Neutral and Acidic Conditions

In neutral or acidic aqueous solutions, the hydrolysis of this compound is a slow process.[1] The reaction involves the direct attack of a water molecule on the sulfur atom. This process is characterized by a high activation energy, resulting in a low reaction rate. The overall reaction is as follows:

SO₂F₂(aq) + 2H₂O(l) → H₂SO₄(aq) + 2HF(aq)

Base-Catalyzed Hydrolysis

The hydrolysis of this compound is significantly accelerated under alkaline conditions.[1][2] In the presence of hydroxide ions (OH⁻), a more potent nucleophile than water, the reaction proceeds much more rapidly. The net reaction in a basic solution is:

SO₂F₂(aq) + 2OH⁻(aq) → SO₄²⁻(aq) + 2F⁻(aq) + H₂O(l)

The initial and rate-determining step is the nucleophilic attack of a hydroxide ion on the this compound molecule, leading to the displacement of one fluoride ion and the formation of fluorosulfate (B1228806) (FSO₃⁻) as a stable intermediate.[3][4] The subsequent hydrolysis of fluorosulfate to sulfate is a much slower process.

The rate law for the hydrolysis under conditions where both neutral and base-catalyzed pathways contribute can be expressed as:

-d[SO₂F₂]/dt = (k_w + k_OH[OH⁻])[SO₂F₂]

Where:

-

k_w is the rate constant for the neutral hydrolysis.

-

k_OH is the rate constant for the base-catalyzed hydrolysis.

At a pH greater than 7.5, the contribution of the neutral hydrolysis (k_w) is negligible compared to the base-catalyzed pathway (k_OH[OH⁻]).[2]

Hydrogen Peroxide-Assisted Hydrolysis

Recent studies have demonstrated that the hydrolysis of this compound can be further enhanced by the presence of hydrogen peroxide (H₂O₂) in alkaline solutions.[3][4] The hydroperoxide anion (HOO⁻), formed from the deprotonation of hydrogen peroxide, is a more potent nucleophile than the hydroxide ion.[4] This leads to a faster initial reaction and has the significant advantage of promoting the complete defluorination of this compound to sulfate, avoiding the accumulation of the stable fluorosulfate intermediate.[3][4]

The proposed initial step is the nucleophilic attack of the hydroperoxide anion:

SO₂F₂(aq) + HOO⁻(aq) → FSO₂OOH(aq) + F⁻(aq)

The resulting fluoroperoxysulfate intermediate is more susceptible to further nucleophilic attack, leading to the release of the second fluoride ion.[3]

Quantitative Kinetic Data

The rate of this compound hydrolysis is highly dependent on pH and temperature. The following tables summarize the available quantitative data.

| pH | Rate Constant (k') (s⁻¹) | Half-life (t₁/₂) (hours) | Reference |

| 5.9 | 2.6 x 10⁻⁶ | 74 | Cady and Misra, 1974[5] |

| 7.0 | 4.0 x 10⁻⁵ | Not Specified | Cady and Misra, 1974[5] |

Table 1: Hydrolysis Rates of this compound at Various pH Values (25 °C) [5]

The temperature dependence of the second-order rate constant for the base-catalyzed hydrolysis (k_OH) over the temperature range of 0-25 °C is described by the following Arrhenius equation:[2]

k = 1.67 x 10¹² * e^(-13,100/RT)

Where:

-

k is the rate constant in M⁻¹s⁻¹

-

R is the ideal gas constant (1.987 cal/mol·K)

-

T is the temperature in Kelvin

| Temperature (K) | Second-Order Rate Constant (k) (m³/(mol·s)) | Reference |

| 298 | 1.44 | Journal of Zhejiang University (citing experimental data)[6] |

| 298 | 0.418 | Cady and Misra, 1974 (as cited in[6]) |

Table 2: Second-Order Rate Constants for the Reaction of this compound with Aqueous Sodium Hydroxide

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways for the hydrolysis of this compound.

Figure 1: Comparative pathways for the hydrolysis of this compound.

Experimental Protocols

The kinetic data for the hydrolysis of this compound have been determined using various experimental techniques. A general workflow for such an experiment is outlined below.

Figure 2: Generalized experimental workflow for studying this compound hydrolysis kinetics.

A key study by Cady and Misra (1974) investigated the hydrolysis rates in water and 0.01M HCl.[5] While the detailed protocol from the original publication is not provided in the search results, a typical approach would involve:

-

Preparation of a Saturated this compound Solution: A stock solution of this compound in water would be prepared, likely by bubbling the gas through water at a controlled temperature.

-

Reaction Initiation: The reaction would be initiated by diluting the stock solution into a reaction vessel containing the desired buffer or acid/base concentration at a constant temperature.

-

Monitoring the Reaction: The progress of the reaction would be monitored over time by measuring the change in concentration of either the reactant (this compound) or the products (fluoride and sulfate ions).

-

Analytical Techniques:

-

Fluoride Ion Concentration: An ion-selective electrode is a common method for measuring the concentration of fluoride ions as they are produced.

-

Sulfate Ion Concentration: Ion chromatography or gravimetric analysis (precipitation with barium chloride) could be used to determine the sulfate concentration.

-

pH Monitoring: A pH meter would be used to monitor and maintain a constant pH throughout the experiment, especially in buffered solutions.

-

-

Data Analysis: The rate constants would be determined by plotting the concentration data against time and fitting to the appropriate integrated rate law.

For the study of the reaction with aqueous sodium hydroxide in a double-stirred cell, the experimental setup would be designed to measure the mass transfer and reaction kinetics simultaneously.[6] This would involve monitoring the depletion of this compound from the gas phase as it absorbs and reacts in the alkaline solution.

Conclusion

The hydrolysis of this compound is a complex process with a strong dependence on pH. The slow rate of hydrolysis under neutral conditions contributes to its atmospheric persistence. In contrast, alkaline conditions significantly accelerate the reaction, with the hydroxide ion acting as a potent nucleophile. The discovery of the hydrogen peroxide-assisted pathway offers a more efficient method for the complete degradation of this compound, a finding of considerable importance for the development of industrial scrubbing and decontamination processes. The quantitative data and mechanistic insights presented in this guide provide a foundational understanding for researchers and professionals working with or studying this environmentally significant compound. Further research, particularly computational modeling of the transition states and a more detailed investigation of the fluoroperoxysulfate intermediate, would provide an even deeper understanding of these critical reaction mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrogen peroxide-assisted alkaline hydrolysis of fumigant emissions of this compound, a potent greenhouse gas, in scrubbing media - American Chemical Society [acs.digitellinc.com]

- 5. fluoridealert.org [fluoridealert.org]

- 6. jzus.zju.edu.cn [jzus.zju.edu.cn]

Environmental Fate and Atmospheric Lifetime of Sulfuryl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfuryl fluoride (B91410) (SO₂F₂) is a synthetic chemical widely used as a structural and post-harvest fumigant. Its increasing use as a replacement for ozone-depleting substances has led to a growing interest in its environmental fate and atmospheric persistence. This technical guide provides an in-depth analysis of the atmospheric chemistry of sulfuryl fluoride, its degradation pathways, atmospheric lifetime, and its contribution to global warming. Detailed methodologies of key experimental studies are presented, along with a quantitative summary of its atmospheric properties.

Introduction

This compound is a colorless, odorless gas at standard temperature and pressure.[1] Initially introduced as a fumigant in the 1960s, its application has expanded significantly following the phase-out of methyl bromide under the Montreal Protocol.[2][3][4] While it does not deplete the ozone layer, concerns have been raised about its long atmospheric lifetime and high global warming potential.[2][5][6] Understanding the environmental sinks and atmospheric behavior of this compound is crucial for assessing its long-term environmental impact.

Atmospheric Fate and Degradation Pathways

The atmospheric persistence of a chemical is primarily determined by its removal processes, which include photolysis, reaction with atmospheric oxidants, and wet/dry deposition. Extensive laboratory studies have shown that this compound is highly inert in the troposphere.

Reaction with Atmospheric Oxidants

The primary oxidants in the troposphere are the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). The rate of reaction with these species is a key determinant of a compound's atmospheric lifetime.

-

Hydroxyl Radical (OH): The reaction with the OH radical is a major removal pathway for many atmospheric trace gases. However, studies have consistently shown that this compound reacts extremely slowly with OH radicals. Multiple independent studies have established upper limits for the reaction rate constant, indicating that this is not a significant atmospheric sink.[7][8][9] The estimated atmospheric lifetime of this compound with respect to reaction with OH radicals is greater than 300 years.[7][9]

-

Ozone (O₃) and Chlorine Atoms (Cl): Similarly, reactions with ozone and chlorine atoms have been found to be negligible.[7][8] Experimental studies have determined very low upper limits for the rate constants of these reactions.[7][8]

-

Singlet Oxygen (O(¹D)): Reaction with electronically excited oxygen atoms, O(¹D), is a potential removal mechanism in the stratosphere. While a measurable reaction rate has been determined, the contribution to the overall atmospheric lifetime is minor due to the low concentrations of O(¹D).[10]

Photolysis

This compound does not absorb solar radiation in the troposphere (wavelengths > 290 nm).[11] Therefore, direct photolysis is not an important removal process in the lower atmosphere. It does absorb at shorter wavelengths found in the stratosphere, but its photolysis quantum yield is low.[10]

Primary Sink: Oceanic Uptake and Hydrolysis

The dominant sink for atmospheric this compound is its dissolution into the ocean followed by hydrolysis.[10][12][13] Although slow to hydrolyze in neutral water, the process is more rapid under alkaline conditions typical of seawater.[11][14][15] This oceanic uptake is the primary factor limiting its atmospheric lifetime to several decades.[9][12][13]

The following diagram illustrates the atmospheric pathways of this compound.

Atmospheric Lifetime and Global Warming Potential

Based on in-situ atmospheric and archived air measurements, the atmospheric lifetime of this compound is estimated to be in the range of 30 to 40 years.[10][16] More specific modeling studies based on oceanic uptake suggest a lifetime of approximately 36 ± 11 years.[12][13] This is significantly longer than earlier estimates of around 5 years.[10]

This compound is a potent greenhouse gas due to its strong absorption of infrared radiation in the atmospheric window.[7] Its Global Warming Potential (GWP) on a 100-year time horizon is estimated to be approximately 4740 times that of carbon dioxide on a per-kilogram basis.[17] Some estimates place this value even higher, up to 7,500 times more potent than CO2.[18]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the environmental fate and atmospheric properties of this compound.

| Parameter | Value | Reference(s) |

| Atmospheric Lifetime | ||

| Overall | 30 - 40 years | [10][16] |

| Modeled (Oceanic Uptake) | 36 ± 11 years | [12][13] |

| vs. OH radicals | > 300 years | [7][9] |

| vs. Cl atoms | > 10,000 years | [10] |

| vs. O(¹D) | ~700 years | [10] |

| vs. UV Photodissociation | > 4,700 years | [10] |

| Global Warming Potential (GWP) | ||

| 100-year time horizon | ~4740 - 7500 | [17][18] |

| Reaction Rate Constants (296 K) | ||

| k(OH + SO₂F₂) | < 1.7 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | [8] |

| < 1 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | [10] | |

| k(Cl + SO₂F₂) | < 9 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ | [8] |

| < 5 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | [10] | |

| k(O₃ + SO₂F₂) | < 5.5 x 10⁻²⁴ cm³ molecule⁻¹ s⁻¹ | [8] |

| Radiative Efficiency | 0.196 W m⁻² ppbv⁻¹ | [7][8] |

| Atmospheric Concentration (2018) | ~2.5 parts per trillion (ppt) | [17] |

| Annual Global Emissions (2007) | ~2000 metric tons | [10][16] |

Experimental Methodologies

The determination of the atmospheric lifetime of this compound relies on a combination of laboratory experiments and atmospheric modeling. Key experimental techniques are detailed below.

Determination of Reaction Rate Constants

The kinetics of the gas-phase reactions of this compound with atmospheric oxidants are typically studied using smog chamber techniques coupled with Fourier Transform Infrared (FTIR) spectroscopy or by using pulsed laser photolysis with laser-induced fluorescence.

Relative Rate Method in a Smog Chamber:

This is a common technique for determining the rate constant of a reaction of interest relative to a reference reaction with a known rate constant.

-

Chamber Preparation: A large-volume (smog) chamber made of inert material (e.g., FEP Teflon film) is first evacuated and then filled with purified air or nitrogen as a bath gas.

-

Introduction of Reactants: Known concentrations of this compound, a reference compound (e.g., CHF₃ or C₂H₂), and a precursor for the oxidant (e.g., CH₃ONO for OH radicals, Cl₂ for Cl atoms) are introduced into the chamber.

-

Initiation of Reaction: The reaction is initiated by photolysis of the precursor using UV lamps, which generates the desired oxidant (e.g., OH or Cl).

-

Monitoring of Concentrations: The concentrations of this compound and the reference compound are monitored over time using long-path FTIR spectroscopy.

-

Data Analysis: The relative loss of this compound and the reference compound is plotted. The slope of this plot, multiplied by the known rate constant of the reference reaction, gives the rate constant for the reaction of this compound with the oxidant.

The following diagram illustrates the experimental workflow for the relative rate method.